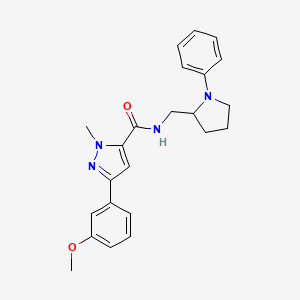
3-(3-methoxyphenyl)-1-methyl-N-((1-phenylpyrrolidin-2-yl)methyl)-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(3-methoxyphenyl)-1-methyl-N-((1-phenylpyrrolidin-2-yl)methyl)-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C23H26N4O2 and its molecular weight is 390.487. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
3-(3-Methoxyphenyl)-1-methyl-N-((1-phenylpyrrolidin-2-yl)methyl)-1H-pyrazole-5-carboxamide is a complex organic compound that belongs to the pyrazole family. Pyrazole derivatives are known for their diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties. This article reviews the biological activity of this specific compound, highlighting its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The molecular formula of the compound is C23H26N4O2 with a molecular weight of approximately 390.487 g/mol. The compound's structure features a pyrazole core substituted with a methoxyphenyl group and a pyrrolidine moiety, which may contribute to its biological activity.
Biological Activity Overview
Research indicates that pyrazole derivatives exhibit a wide range of biological activities. Specifically, this compound has shown promise in several areas:
- Anti-inflammatory Activity : Pyrazoles are often investigated for their potential to inhibit inflammatory pathways. The presence of the methoxy group in this compound may enhance its anti-inflammatory effects.
- Anticancer Properties : Some studies suggest that pyrazole derivatives can induce apoptosis in cancer cells. The specific interactions of this compound with cellular pathways warrant further investigation.
- Neuroprotective Effects : Given the structural similarities with other neuroprotective agents, this compound may also exhibit protective effects against neurodegenerative diseases.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:
- Inhibition of Cyclooxygenase (COX) : Similar to other pyrazoles, it may inhibit COX enzymes, reducing the production of pro-inflammatory prostaglandins.
- Modulation of Signaling Pathways : The compound may interact with various signaling pathways involved in inflammation and cell survival.
Case Studies and Research Findings
Recent studies have explored the biological activities of pyrazole compounds, including this specific derivative:
- Study on Anticancer Activity : A study published in Bioorganic & Medicinal Chemistry evaluated various pyrazole derivatives for their anticancer properties. It was found that certain structural modifications significantly enhanced cytotoxicity against cancer cell lines .
- Neuroprotection Research : Another investigation focused on the neuroprotective effects of pyrazoles in models of neurodegeneration. The results indicated that compounds with similar structures could reduce oxidative stress markers in neuronal cells .
- Inflammation Model Studies : In models of inflammation, compounds structurally related to this one demonstrated significant reductions in inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases .
Comparative Analysis
The following table summarizes the biological activities reported for various pyrazole derivatives compared to this compound:
| Compound Name | Anti-inflammatory Activity | Anticancer Activity | Neuroprotective Effects |
|---|---|---|---|
| Compound A | Yes | Moderate | Yes |
| Compound B | Yes | High | No |
| This Compound | Potentially | Promising | Under Investigation |
Properties
IUPAC Name |
5-(3-methoxyphenyl)-2-methyl-N-[(1-phenylpyrrolidin-2-yl)methyl]pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O2/c1-26-22(15-21(25-26)17-8-6-12-20(14-17)29-2)23(28)24-16-19-11-7-13-27(19)18-9-4-3-5-10-18/h3-6,8-10,12,14-15,19H,7,11,13,16H2,1-2H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZKGVTIGKZOVPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC(=CC=C2)OC)C(=O)NCC3CCCN3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














